(5-(Trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine
Description
Properties
IUPAC Name |
[5-(trifluoromethyl)-2-[2-(trifluoromethyl)pyrimidin-5-yl]pyridin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6N4/c13-11(14,15)8-5-20-9(1-6(8)2-19)7-3-21-10(22-4-7)12(16,17)18/h1,3-5H,2,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEQOIJBYWMTFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C2=CN=C(N=C2)C(F)(F)F)C(F)(F)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(Trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine, often referred to as TFMP, is a novel pyridine-pyrimidine derivative featuring a trifluoromethyl group. This structural motif has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
TFMP can be characterized by its unique trifluoromethyl substitutions that enhance its lipophilicity and biological interactions. The molecular formula is C13H10F6N4, with a molecular weight of approximately 318.24 g/mol. The trifluoromethyl groups are known to influence the compound's pharmacokinetics and bioactivity.
The biological activity of TFMP is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in key signaling pathways. Studies have indicated that compounds containing trifluoromethyl groups can modulate enzyme activity by altering the electronic properties of the molecule, which can enhance binding affinity and specificity.
Biological Activity Overview
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Anticancer Activity :
- Recent studies have explored the anticancer potential of TFMP derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- A study indicated that derivatives of TFMP exhibited IC50 values ranging from 10 to 50 µM against cancer cell lines, demonstrating moderate to high efficacy compared to standard chemotherapeutics .
-
Antimicrobial Activity :
- Research has shown that certain pyrimidine derivatives possess significant antimicrobial properties. TFMP analogs have been tested against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL .
- These compounds demonstrated activity against multidrug-resistant strains, highlighting their potential as new antimicrobial agents.
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Anti-inflammatory Effects :
- The anti-inflammatory potential of TFMP has also been investigated. Compounds with similar trifluoromethyl substitutions showed inhibition of COX-2 enzyme activity, which is crucial in inflammatory processes. IC50 values for COX-2 inhibition were reported as low as 0.04 µM, comparable to established anti-inflammatory drugs .
Case Studies
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Case Study on Anticancer Activity :
- A recent investigation evaluated the effects of TFMP on human breast cancer cell lines (MCF-7). The study revealed that treatment with TFMP led to a significant reduction in cell viability, accompanied by increased apoptosis markers such as caspase activation and PARP cleavage.
- The study concluded that TFMP could serve as a lead compound for developing new anticancer therapies .
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Case Study on Antimicrobial Resistance :
- Another study focused on the efficacy of TFMP derivatives against MRSA strains. The results indicated that certain derivatives not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in antibiotic resistance.
- This suggests that TFMP could be a valuable addition to the arsenal against resistant bacterial infections .
Structure-Activity Relationship (SAR)
The presence of trifluoromethyl groups significantly influences the biological activity of pyridine-pyrimidine derivatives like TFMP. Studies indicate that:
- Electron-withdrawing groups , such as trifluoromethyls, enhance lipophilicity and improve membrane permeability.
- Substituent position on the pyridine or pyrimidine ring can drastically alter activity profiles; for instance, para-substituted analogs often exhibit superior potency compared to ortho or meta variants .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has highlighted the potential of trifluoromethylated compounds in developing anticancer agents. The unique electronic properties imparted by trifluoromethyl groups enhance the biological activity of pyridine derivatives. A study demonstrated that similar compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that (5-(trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine could be explored as a lead compound in anticancer drug development .
1.2 Antiviral Properties
Trifluoromethylated pyrimidines have shown promise as antiviral agents. For instance, derivatives with similar structures were effective against viral infections by inhibiting viral replication mechanisms. This application is particularly relevant in the context of emerging viral diseases where novel therapeutic options are urgently needed .
Agrochemicals
2.1 Herbicides and Pesticides
The compound's structural features make it an attractive candidate for the development of new herbicides and pesticides. Research indicates that trifluoromethyl groups can enhance the herbicidal activity of pyridine derivatives by increasing their lipophilicity and stability in the environment. Field studies have demonstrated that such compounds exhibit effective weed control with minimal phytotoxicity to crops .
2.2 Insect Growth Regulators
Insect growth regulators (IGRs) are crucial in pest management strategies. Compounds similar to this compound have been investigated for their ability to disrupt the hormonal regulation of insect development, offering a targeted approach to pest control with reduced environmental impact .
Material Science
3.1 Polymer Additives
In material science, trifluoromethylated compounds are used as additives to enhance the properties of polymers. The incorporation of such compounds can improve thermal stability and chemical resistance of polymers, making them suitable for high-performance applications in electronics and automotive industries .
3.2 Coatings and Surface Modifications
The unique properties of trifluoromethyl groups also lend themselves to applications in coatings and surface modifications. Research has shown that these compounds can impart hydrophobic characteristics to surfaces, which is beneficial for self-cleaning technologies and anti-fogging applications .
Data Tables
Case Studies
- Anticancer Study : A recent study evaluated a series of trifluoromethylated pyridine derivatives for their anticancer properties, reporting IC50 values that indicate strong activity against breast cancer cell lines.
- Herbicide Development : Field trials conducted on a new herbicide formulation containing trifluoromethylated pyrimidines showed a 40% increase in efficacy compared to traditional herbicides, along with a favorable safety profile for non-target plants.
- Polymer Application : Research on polymer blends incorporating trifluoromethylated additives demonstrated improved resistance to solvents and higher thermal degradation temperatures, making them ideal for aerospace applications.
Comparison with Similar Compounds
Challenges and Limitations
- Synthetic Complexity : The dual trifluoromethyl groups necessitate multi-step synthesis, increasing production costs compared to simpler analogs like 4-(3-Nitrophenyl)pyrimidin-2-amine (Similarity: 0.64) .
- Bioactivity Specificity : While the compound’s structure suggests broad applicability, its selectivity over off-target proteins (e.g., kinases) remains unverified, a common issue with polyhalogenated heterocycles .
Preparation Methods
Trifluoromethylation of Pyrimidine Precursors
The 5-(trifluoromethyl)pyrimidine moiety is synthesized using sodium trifluoromethanesulfinate (Langlois reagent, CF₃SO₂Na) and tert-butyl hydroperoxide (TBHP) in aqueous media. This method, adapted from a patent (US20140135497A1), involves:
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Reacting uracil with CF₃SO₂Na and TBHP at 40–100°C to yield 5-trifluoromethyluracil (5-TFU) .
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Chlorinating 5-TFU with phosphoryl chloride (POCl₃) and phosphoric acid (H₃PO₄) in the presence of diisopropylethylamine (DIPEA) to form 2,4-dichloro-5-trifluoromethylpyrimidine (5-TFP) .
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Amination of 5-TFP with ammonia or amines to introduce the 2-amino group.
Key Data:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | CF₃SO₂Na, TBHP | 40–100°C | 1–24 h | 60–75% |
| 2 | POCl₃, H₃PO₄ | 80–120°C | 4–7 h | 85–90% |
| 3 | NH₃ (g) | 130–160°C | 4–7 h | 70–80% |
Synthesis of the Pyridine Intermediate
Chlorination and Trifluoromethylation
The 2-(trifluoromethyl)pyridine scaffold is synthesized via chlorination and subsequent trifluoromethylation:
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2-Chloro-5-trifluoromethylpyridine is treated with chlorine gas and ferric chloride (FeCl₃) at 150–170°C for 18 hours to yield 2,3-dichloro-5-trifluoromethylpyridine .
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Selective amination at the 4-position is achieved using ammonia under high-temperature conditions (130–160°C) to form 4-amino-2-(trifluoromethyl)pyridine .
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The aminomethyl group is introduced via reductive amination or Gabriel synthesis.
Example Protocol:
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Starting material : 2-Chloro-5-trifluoromethylpyridine (363 g)
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Reagents : FeCl₃ (325 g), Cl₂ gas
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Conditions : 150–170°C, 18 h
Coupling Strategies for Final Assembly
Suzuki-Miyaura Cross-Coupling
The pyridine and pyrimidine intermediates are coupled using palladium-catalyzed cross-coupling. For example:
Characterization Data:
Nucleophilic Aromatic Substitution
Alternative routes employ SNAr reactions:
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2-Amino-5-(trifluoromethyl)pyrimidine reacts with 4-(bromomethyl)-2-(trifluoromethyl)pyridine in DMF at 120°C for 6 h.
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Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields the final product.
Optimization and Challenges
Solvent and Catalyst Selection
Byproduct Management
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Chlorination of 5-TFU produces HCl gas, necessitating scrubbers for safe disposal.
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Over-chlorination at the pyridine 3-position is mitigated by stoichiometric control of Cl₂.
Industrial Scalability and Environmental Impact
The use of CF₃SO₂Na instead of gaseous CF₃I reduces toxicity and cost. However, POCl₃ and FeCl₃ require careful handling due to corrosivity. Recent advances emphasize:
Q & A
Q. Q1. What are the common synthetic routes for preparing (5-(trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine?
A1. The synthesis typically involves multi-step coupling reactions. A key intermediate is the pyridine core substituted with a trifluoromethyl group, which undergoes nucleophilic substitution or cross-coupling to introduce the pyrimidine ring. For example:
- Step 1: Formation of the pyridine scaffold via Suzuki-Miyaura coupling between a halogenated pyridine derivative and a boronic acid-containing trifluoromethylpyrimidine .
- Step 2: Introduction of the methanamine group via reductive amination or nucleophilic substitution with formaldehyde under basic conditions (e.g., NaOH), as seen in analogous pyrimidine derivatives .
- Purification: Column chromatography or recrystallization is critical to isolate the product due to the compound’s polarity and trifluoromethyl groups .
Q. Q2. How is the structural integrity of this compound confirmed in synthetic workflows?
A2. Characterization relies on:
- 1H/13C NMR: Peaks for the methanamine (-CH2NH2) group appear as a triplet (~3.5 ppm for CH2) and a broad singlet (~1.5 ppm for NH2). Trifluoromethyl groups show distinct splitting patterns in 19F NMR .
- HRMS (ESI): Exact mass determination confirms molecular weight. For example, a related compound (C14H13ClN4O) showed a calculated [M+H]+ of 288.74, matching experimental data .
- X-ray crystallography (if feasible) resolves regiochemistry of trifluoromethyl and pyrimidine substituents .
Advanced Research Questions
Q. Q3. How can regioselectivity challenges during trifluoromethyl group introduction be addressed?
A3. Regioselectivity is influenced by:
- Catalytic systems: Pd-mediated cross-coupling reactions with ligands like XPhos enhance selectivity for pyrimidine C5-position .
- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitution steps .
- Temperature control: Lower temperatures (<0°C) minimize side reactions during trifluoromethylation .
Q. Q4. What computational methods predict the compound’s binding affinity for biological targets?
A4. Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with enzymes like dihydrofolate reductase (DHFR):
- Docking: The trifluoromethyl groups’ electron-withdrawing effects enhance hydrophobic interactions in active sites .
- QSAR models: Correlate substituent positions (e.g., pyrimidine C2 vs. C5) with inhibitory activity .
- Free energy calculations (MM-PBSA): Quantify binding stability in simulated physiological conditions .
Q. Q5. How do structural modifications (e.g., replacing trifluoromethyl with chloro groups) impact biological activity?
A5. Comparative studies on analogs reveal:
- Trifluoromethyl vs. Chloro: Trifluoromethyl groups increase metabolic stability and membrane permeability due to lipophilicity (logP ~2.5 vs. ~1.8 for chloro analogs) .
- Methanamine vs. Methyl ester: The primary amine enhances solubility (logS > -3.5) and hydrogen-bonding potential, critical for target engagement .
Q. Q6. What strategies resolve contradictions in spectroscopic data during structural elucidation?
A6. Discrepancies (e.g., unexpected NMR shifts) require:
- Decoupling experiments: Differentiate overlapping proton signals, especially near trifluoromethyl groups .
- Isotopic labeling: 15N/19F-labeled analogs clarify coupling patterns in complex spectra .
- Comparative analysis: Cross-reference with structurally validated compounds (e.g., 4-(thiazol-5-yl)pyrimidine derivatives) .
Methodological Considerations
Q. Q7. What purification techniques optimize yield for this amine-containing compound?
A7.
- Ion-exchange chromatography: Separates charged species (e.g., protonated amine) from neutral impurities .
- Recrystallization: Use mixed solvents (e.g., EtOAc/hexane) to exploit solubility differences caused by trifluoromethyl groups .
- HPLC (reverse-phase): Resolves closely related byproducts (e.g., regioisomers) with C18 columns and acetonitrile/water gradients .
Q. Q8. How is stability assessed under varying pH and temperature conditions?
A8.
- Accelerated stability studies: Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS. Trifluoromethyl groups enhance stability at acidic pH (t1/2 > 14 days at pH 3) .
- Oxidative stress testing: Exposure to H2O2 (0.3% w/v) identifies susceptible sites (e.g., methanamine oxidation to nitro groups) .
Q. Q9. What safety protocols are critical during large-scale synthesis?
A9.
- Waste management: Separate fluorinated byproducts for professional disposal to avoid environmental contamination .
- Personal protective equipment (PPE): Use HF-resistant gloves and ventilation due to potential trifluoromethyl group decomposition .
Data Interpretation and Optimization
Q. Q10. How are reaction yields improved in multi-step syntheses?
A10.
- Catalyst screening: Pd(OAc)2/XPhos increases coupling efficiency (yield from 35% to 72% in pyrimidine-pyrrolo[2,3-d]pyrimidine systems) .
- Microwave-assisted synthesis: Reduces reaction time (e.g., from 24h to 2h for amide bond formation) .
- In situ monitoring: ReactIR tracks intermediates to optimize reaction quenching .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
